molecular formula C23H18F2N4O2 B11448345 9-(3,4-difluorophenyl)-8-oxo-N-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

9-(3,4-difluorophenyl)-8-oxo-N-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

Cat. No.: B11448345
M. Wt: 420.4 g/mol
InChI Key: YOWWVXMCGDWTMH-UHFFFAOYSA-N
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Description

9-(3,4-DIFLUOROPHENYL)-8-OXO-N-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a pyrazoloquinazoline core, which is a fused heterocyclic system, and is substituted with difluorophenyl and phenyl groups. The compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 9-(3,4-DIFLUOROPHENYL)-8-OXO-N-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazoloquinazoline core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzophenone and hydrazine derivatives.

    Introduction of the difluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a difluorobenzene derivative is introduced to the core structure.

    Addition of the phenyl group: This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative.

Industrial production methods may involve optimization of these reactions to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

9-(3,4-DIFLUOROPHENYL)-8-OXO-N-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyrazoloquinazoline core.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl or difluorophenyl rings, using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide). Major products formed from these reactions include various substituted pyrazoloquinazolines with potential biological activities.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with unique properties.

    Biology: It has been investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: The compound shows promise as a therapeutic agent due to its potential to modulate biological targets, such as enzymes and receptors, involved in various diseases.

    Industry: It can be used in the development of advanced materials, including luminescent materials and sensors, due to its unique photophysical properties.

Mechanism of Action

The mechanism of action of 9-(3,4-DIFLUOROPHENYL)-8-OXO-N-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound acts as a Gs-biased, β2 subtype-selective adrenergic receptor negative allosteric modulator (NAM). It inhibits β-arrestin recruitment but does not affect Gs coupling to β2AR . This selective modulation of β2AR signaling pathways can lead to various physiological effects, including the inhibition of β2AR phosphorylation and internalization .

Comparison with Similar Compounds

Similar compounds to 9-(3,4-DIFLUOROPHENYL)-8-OXO-N-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE include other pyrazoloquinazoline derivatives and quinazolinone-based compounds. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications. For example:

The uniqueness of 9-(3,4-DIFLUOROPHENYL)-8-OXO-N-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE lies in its specific substitution pattern and its selective modulation of β2AR signaling pathways, which distinguishes it from other similar compounds.

Properties

Molecular Formula

C23H18F2N4O2

Molecular Weight

420.4 g/mol

IUPAC Name

9-(3,4-difluorophenyl)-8-oxo-N-phenyl-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C23H18F2N4O2/c24-16-10-9-13(11-17(16)25)21-20-18(7-4-8-19(20)30)28-22-15(12-26-29(21)22)23(31)27-14-5-2-1-3-6-14/h1-3,5-6,9-12,21,28H,4,7-8H2,(H,27,31)

InChI Key

YOWWVXMCGDWTMH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(N3C(=C(C=N3)C(=O)NC4=CC=CC=C4)N2)C5=CC(=C(C=C5)F)F)C(=O)C1

Origin of Product

United States

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